Lipophilicity Control: XLogP3 Comparison Against Des‑Cyclopropylsulfonyl and 2‑Fluorobenzyl Azetidine Analogs
The target compound has a computed XLogP3 of 0.6 [1], placing it near the optimal range for CNS drug candidates (typically XLogP 1–3). The des‑cyclopropylsulfonyl analog (free azetidine) is expected to exhibit a lower XLogP (<0) due to the ionizable NH group, while the 2‑fluorobenzyl analog is expected to have an XLogP >1.5 because of the benzene ring. This positions the target compound in a balanced lipophilicity window distinct from both more polar and more lipophilic analogs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 (PubChem computed) [1] |
| Comparator Or Baseline | Des‑cyclopropylsulfonyl analog: estimated XLogP <0; 2‑fluorobenzyl analog: estimated XLogP >1.5 |
| Quantified Difference | Target is 0.6–2+ log units higher than des‑sulfonyl analog and 0.9+ log units lower than 2‑fluorobenzyl analog (estimated) |
| Conditions | Computational prediction (XLogP3 3.0) on neutral species |
Why This Matters
Balanced lipophilicity reduces the risk of either poor membrane permeability (too polar) or high metabolic clearance and promiscuous binding (too lipophilic), directly influencing the compound's suitability for cell‑based assays and in vivo PK studies.
- [1] PubChem Compound Summary for CID 71784575. XLogP3-AA value: 0.6. U.S. National Library of Medicine. View Source
